

# what is the mechanism of action of Lavendustin A

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## Compound Focus: Lavendustin A

CAS No.: 125697-92-9

Cat. No.: S532602

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## Molecular Targets and Inhibition Data

**Lavendustin A's** activity is quantified through its half-maximal inhibitory concentration (IC50) against various targets. The following table provides key experimental data.

Target	Reported IC50 Value	Experimental Context	Citation
EGFR Tyrosine Kinase	11 nM	Cell-free assay	[1] [2]
p60c-src Tyrosine Kinase	500 nM	Cell-free assay	[1] [2]
NMDA receptor-stimulated cGMP production	30 nM	In rat neurons	[1]
Protein Kinase A (PKA)	>100 µM	Cell-free assay, demonstrating selectivity	[1] [2]
Protein Kinase C (PKC)	>100 µM	Cell-free assay, demonstrating selectivity	[1] [2]

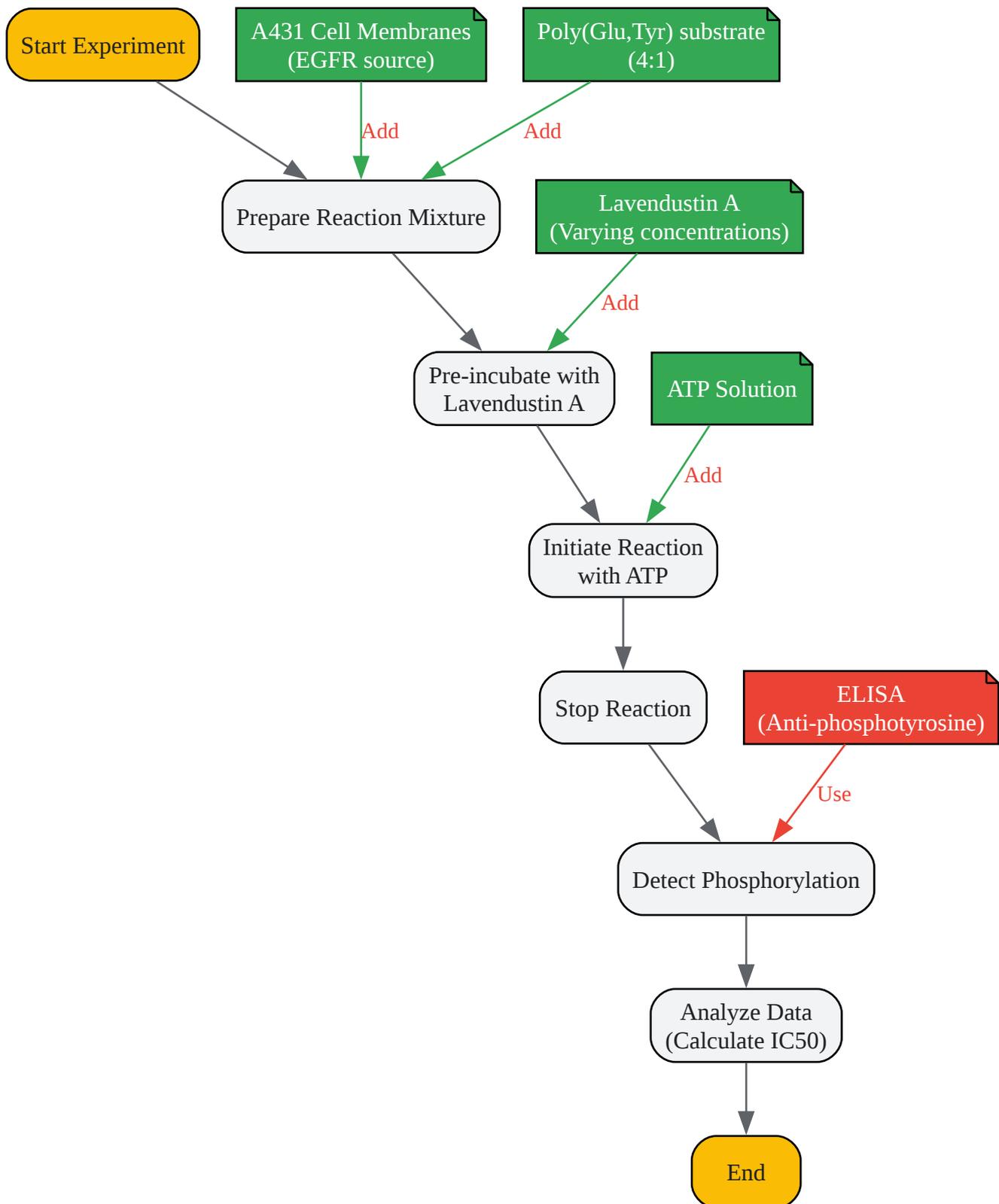
Beyond its primary targets, research has identified several other biological activities and applications for

#### **Lavendustin A:**

- **Angiogenesis Inhibition:** It suppresses the angiogenic action of Vascular Endothelial Growth Factor (VEGF) in rats, indicating a role in studying blood vessel formation [1].
- **Neurite Outgrowth:** In NGF-differentiated PC12 cells, **Lavendustin A** inhibits neurite outgrowth stimulated by L1-Ig6, implicating a tyrosine kinase-dependent pathway in neural development [3].
- **Vascular Smooth Muscle Function:** It affects calcium and potassium channels in vascular smooth muscle, contributing to our understanding of vascular tone regulation [4].
- **HIV-1 Research:** While Lavendustin B has been a focus, research into related analogs informs the development of new HIV-1 integrase inhibitors [5].

## Experimental Protocol: In Vitro Kinase Assay

To evaluate **Lavendustin A**'s activity against EGFR tyrosine kinase in a cell-free system, you can adapt the following general methodology based on commercial product data and research publications [1] [6] [2].



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*Experimental workflow for in vitro kinase assay to assess **Lavendustin A** inhibition.*

## Key Reagents and Materials

- **Enzyme Source:** A431 cell membranes (which overexpress human EGFR) [6].
- **Substrate:** Poly(Glu,Tyr) in a 4:1 ratio [6].
- **Inhibitor: Lavendustin A**, typically prepared as a 10-25 mM stock solution in DMSO or ethanol, followed by serial dilution in aqueous buffer [1] [2].
- **Positive Control:** Reaction mixture with DMSO vehicle instead of inhibitor.
- **Negative Control:** Reaction mixture without ATP to determine background phosphorylation.

## Procedure Overview

- **Prepare Reaction Mixture:** Combine EGFR enzyme source and poly(Glu,Tyr) substrate in an appropriate kinase assay buffer.
- **Pre-incubate with Inhibitor:** Add **Lavendustin A** at various concentrations to the reaction mixture and incubate briefly. A vehicle control is essential.
- **Initiate Reaction:** Start the kinase reaction by adding a solution of Mg-ATP.
- **Stop Reaction:** After a set incubation period, terminate the reaction with EDTA or an acidic stop solution.
- **Detect Phosphorylation:** Quantify tyrosine phosphorylation using an ELISA with an anti-phosphotyrosine antibody [6].
- **Data Analysis:** Calculate the percentage inhibition at each concentration of **Lavendustin A** and determine the IC50 value using non-linear regression.

## Derivatives and Evolving Research

Structural modification of **Lavendustin A** has led to compounds with altered or novel mechanisms, highlighting its value as a scaffold in drug discovery.

- **SDZ 281-977:** A modified partial structure of **Lavendustin A** that surprisingly **does not inhibit EGFR tyrosine kinase** in cell-free assays. Instead, its potent antiproliferative activity is explained by an **antimitotic effect**, arresting cells in mitosis. It is also not subject to multidrug resistance [7].
- **Hybrid 4-Anilinoquinazolines:** Researchers have synthesized hybrid molecules combining the 4-anilinoquinazoline core (found in drugs like Gefitinib) with the **Lavendustin A** diphenolic subunit. These hybrids function as reversible EGFR inhibitors, and can be chemically oxidized to irreversible inhibitors, offering a strategy for enhanced efficacy [6].

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